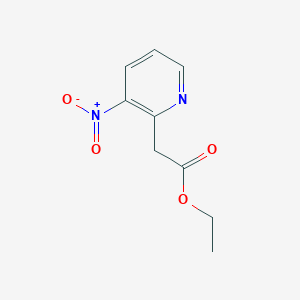

Ethyl 2-(3-nitropyridin-2-yl)acetate

Descripción general

Descripción

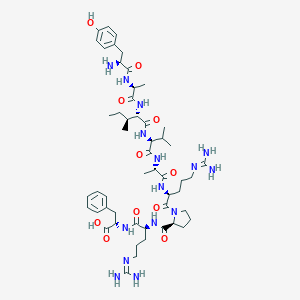

Ethyl 2-(3-nitropyridin-2-yl)acetate is a compound that is part of a broader class of pyridine derivatives, which are known for their diverse pharmacological properties. These compounds often serve as precursors for the synthesis of various N-heterocycles, which are structures commonly found in many drugs. The interest in such compounds is due to their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of ethyl 2-(3-nitropyridin-2-yl)acetate and related compounds typically involves the reaction of functionalized pyridines with reagents that can introduce the desired substituents. For instance, ethyl (tributylstannyl)acetate has been used to add carboethoxymethyl groups to acylpyridinium salts, yielding dihydropyridines with various functional groups. The regiochemistry of these reactions is often rationalized using the hard and soft acids and bases (HSAB) principle . Additionally, the synthesis of related compounds, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, involves the Lossen rearrangement, which is a method that allows the conversion of carboxylic acids to ureas without racemization, under mild conditions .

Molecular Structure Analysis

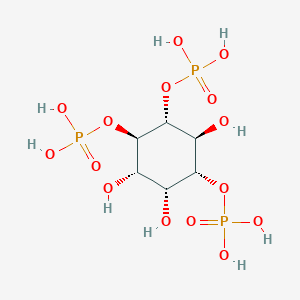

The molecular structure of ethyl 2-(3-nitropyridin-2-yl)acetate has been confirmed through various spectroscopic methods, including NMR and mass spectroscopy, and further validated by single-crystal X-ray diffraction studies. The crystal structure is characterized by intermolecular and intramolecular hydrogen bond interactions, as well as π-stacking and N-O...π interactions, which contribute to the stability of the structure. The compound exhibits supramolecular architectures, such as R22(8) and R22(10), and its lattice energy has been calculated to be significant, indicating a stable crystalline form .

Chemical Reactions Analysis

The chemical reactivity of ethyl 2-(3-nitropyridin-2-yl)acetate and its derivatives is quite versatile. For example, ethyl 2-nitroacetoacetate, a related compound, can act as a synthetic precursor for ethoxycarbonylnitrile oxide and can be transformed into isoxazole- and isoxazoline-3-carboxylic acids and their esters through the elimination of acetic acid under specific conditions . Moreover, the reactivity of 2-aminopyridine with other reagents like Meldrum’s acid and aryl glyoxals or aryl aldehydes can lead to the formation of various ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates or ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, showcasing the potential for creating a wide array of pyridine-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(3-nitropyridin-2-yl)acetate derivatives are influenced by their molecular structure. For instance, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence with emission maxima in the visible range, which varies depending on the solvent. This indicates potential applications in materials science, particularly in the development of fluorescent materials . The optical properties of these compounds are of particular interest, as they can be fine-tuned for specific applications by modifying the molecular structure .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Ethyl 2-(3-nitropyridin-2-yl)acetate, a compound with potential applications in the field of organic chemistry, has been studied for its various synthesis methods and chemical reactions. For instance, Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was synthesized using a series of reactions involving aza-alkylation and intramolecular Michael cascade reaction, indicating its potential in creating complex molecular structures (Choi & Kim, 2017). Another study focused on improving the synthesis process of Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) Acetate, highlighting the importance of process optimization in the production of such compounds (Jing, 2003).

Potential Applications in Memory Enhancement

Interestingly, compounds related to Ethyl 2-(3-nitropyridin-2-yl)acetate have been investigated for their effects on memory. The synthesis of ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives was followed by studies on their potential to facilitate memory in mice, offering a glimpse into the therapeutic applications of these compounds (Ming-zhu, 2007; 2010).

Chemical Properties and Interaction Studies

Research has also delved into the chemical properties and interactions of compounds similar to Ethyl 2-(3-nitropyridin-2-yl)acetate. A study on 3-nitropyridine derivatives highlighted the vicarious nucleophilic substitution conditions for achieving ortho or para substitution with good yields and regioselectivity, providing valuable insights into the chemical behavior of nitropyridine-based compounds (Andreassen et al., 2004).

Herbicidal Activities

Additionally, Ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoate, a compound structurally similar to Ethyl 2-(3-nitropyridin-2-yl)acetate, was synthesized and evaluated for its herbicidal activities. It showed promising results, indicating the potential of these compounds in agricultural applications (Xu et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with Ethyl 2-(3-nitropyridin-2-yl)acetate are H302, H315, H320, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

ethyl 2-(3-nitropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFTQPIKKGISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435659 | |

| Record name | Ethyl 2-(3-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-nitropyridin-2-yl)acetate | |

CAS RN |

154078-83-8 | |

| Record name | Ethyl 2-(3-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)